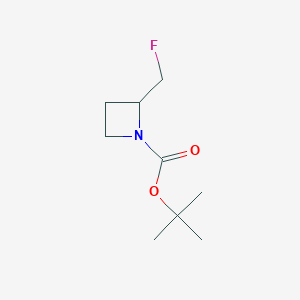

![molecular formula C21H17F3O3S B2921610 1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol CAS No. 252026-38-3](/img/structure/B2921610.png)

1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electron-Withdrawing Dopant in Carbon Nanotubes

This compound acts as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . By donating electrons, it can modify the electrical properties of carbon nanotubes, which is crucial for the development of nanoelectronic devices. The ability to control the doping level allows for the fine-tuning of the nanotubes’ conductivity and bandgap, making them suitable for a variety of applications, including transistors, sensors, and conductive films.

Synthesis of Amphoteric Alpha-Boryl Aldehydes

In synthetic chemistry, this compound is used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes . These aldehydes are valuable intermediates in organic synthesis, enabling the creation of complex molecules with high precision. They are particularly important in the synthesis of pharmaceuticals and agrochemicals due to their versatility and reactivity.

Enantioselective Synthesis of Leucosceptroids A-D

The compound is involved in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D . Leucosceptroids are natural products with potential biological activities. Enantioselective synthesis is critical for producing these compounds in their biologically active form, which can lead to the development of new drugs with specific therapeutic effects.

Stereoselective Synthesis of Monoamine Reuptake Inhibitor NS9544 Acetate

It is also used in the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . Monoamine reuptake inhibitors are a class of medications used to treat depression and other mood disorders. Stereoselective synthesis ensures the production of the desired chiral form of the drug, which is essential for its efficacy and safety.

Electroluminescence in Organic Light-Emitting Diodes (OLEDs)

This compound has been studied for its electroluminescence properties when used in blue organic light-emitting diodes (OLEDs) . The ability to emit light upon electrical excitation makes it a candidate for use in display and lighting technologies. Its high thermal stability and proper frontier-energy levels make it suitable as a host material for blue OLEDs, which are sought after for their efficiency and color purity.

Nitric Oxide Synthase Inhibition

Lastly, it serves as a potent nitric oxide synthase inhibitor . Nitric oxide synthase is an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes. Inhibiting this enzyme can have therapeutic implications, such as in the treatment of conditions related to excessive nitric oxide production, including inflammation and neurodegenerative diseases.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been reported to act as electron-withdrawing p-type dopants .

Mode of Action

It’s known that similar compounds can act as strong electron-withdrawing agents . This suggests that 1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol might interact with its targets by accepting electrons, thereby altering the electronic properties of the target molecules.

Biochemical Pathways

Similar compounds have been used in the synthesis of amphoteric alpha-boryl aldehydes and in the enantioselective synthesis of core ring skeletons of leucosceptroids a-d . This suggests that the compound might be involved in similar biochemical pathways.

Pharmacokinetics

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Result of Action

Similar compounds have shown neuroprotective effects against low k(+)-induced apoptosis in cerebellar granule neurons (cgns) by different pathways .

Propriétés

IUPAC Name |

1,1-diphenyl-2-[3-(trifluoromethyl)phenyl]sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3O3S/c22-21(23,24)18-12-7-13-19(14-18)28(26,27)15-20(25,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,25H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDJNIRLXLJDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

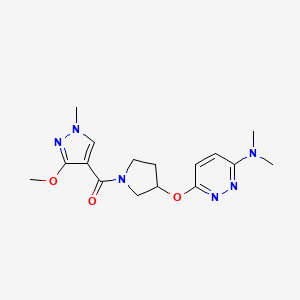

![3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2921527.png)

![tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2921528.png)

![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)

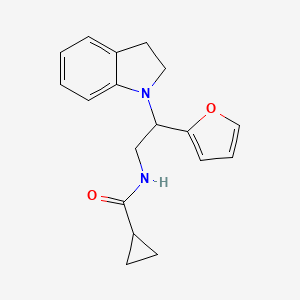

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2921532.png)

![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)

![4-Ethoxy-1,6-dioxaspiro[2.5]octane](/img/structure/B2921536.png)

![Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate](/img/structure/B2921539.png)

![2-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921543.png)

![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)

![Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate](/img/structure/B2921546.png)

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)